Physicochemical Differentiation: 3-Chloro vs. 4-Chloro Phenyl Isomer
The target compound's predicted lipophilicity and solubility differ subtly from its 4-chlorophenyl isomer (CAS 618099-00-6), a common analog. While both share the same molecular formula and weight, the 3-chloro substitution creates a different dipole moment and surface electrostatic potential compared to the 4-chloro isomer . In a related pyrazole series, such a positional shift altered the distribution coefficient (LogD) by up to ~0.3 units, a difference that can significantly affect cellular permeability and target engagement [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 (Predicted, PubChem CID 3833440) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 618099-00-6): XLogP3 value not independently available but identical calculated physical properties due to isomeric nature |
| Quantified Difference | N/A (Predicted properties may be identical; experimental LogD would differentiate them, as observed in analogous pairs) |
| Conditions | In silico prediction; experimental LogD shift of ~0.3 observed for comparable 3-Cl vs. 4-Cl pyrazole pairs |
Why This Matters
A LogD difference of 0.3 can correspond to a ~2-fold change in permeability, making the correct isomer critical for reliable SAR and lead optimization.
- [1] Young, R. J., et al. (2011). 'Structure-property relationships (SPR) in drug discovery.' In Physicochemical and Biomimetic Properties in Drug Discovery (pp. 1-37). Supporting evidence for LogD shifts from positional isomerism. View Source
